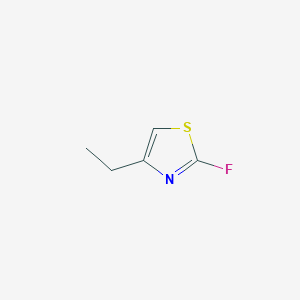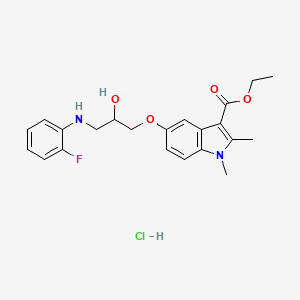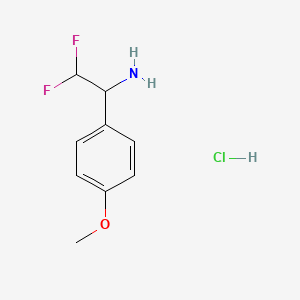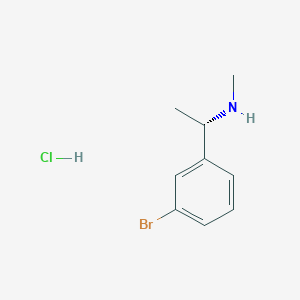![molecular formula C17H21NO B2976345 Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine CAS No. 108971-51-3](/img/structure/B2976345.png)
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine is a chemical compound . The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy . Another method involves reacting ®-alpha-methyl phenyl ethylamine used as a chiral aid with p-methoxyl phenylacetone to produce an imine compound, and carrying out hydrogenation reduction reaction under the catalysis of Pt/C .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3 . The compound has a molecular weight of 255.36 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Potential Anticancer Properties
Research has explored the synthesis and potential applications of compounds closely related to Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine, focusing on their structural, vibrational properties, and potential anticancer properties. For instance, palladium(II) and platinum(II) complexes containing benzimidazole ligands, similar in structure to this compound, have been synthesized and studied for their anticancer potential. These complexes exhibited significant activity against various cancer cell lines, showcasing their potential as anticancer compounds. This highlights the relevance of such compounds in developing new cancer therapies (Ghani & Mansour, 2011).
Role in Synthesis of Anticancer Agents
Another application involves the synthesis of paclitaxel's side chain via a diastereoselective Staudinger reaction, utilizing a derivative of this compound. This synthesis pathway is crucial for developing semi-synthetic methods to produce paclitaxel, a key drug in cancer chemotherapy. This research demonstrates the compound's role in the innovative synthesis approaches for important pharmaceuticals (Brown et al., 1998).
Toxicokinetics and Analytical Toxicology of Derivatives
In the realm of toxicokinetics and analytical toxicology, studies on novel NBOMe derivatives, structurally related to this compound, have been conducted to understand their metabolism, plasma protein binding, and detectability in urine screenings. Such research is pivotal for clinical and forensic toxicology, providing essential data on drug interactions, elimination routes, and screening targets for substance abuse and intoxication cases (Richter et al., 2019).
Melanin Production Inhibition for Skin Whitening
Research on compounds structurally similar to this compound has also shown potential applications in dermatology, specifically in skin whitening. A study on the inhibition of melanin production by such compounds revealed their capability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This suggests potential use as skin whitening agents, contributing to treatments for hyperpigmentation disorders (Choi et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-1-(2-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-15-8-4-3-5-9-15)12-16-10-6-7-11-17(16)19-2/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDGZFKNHRXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

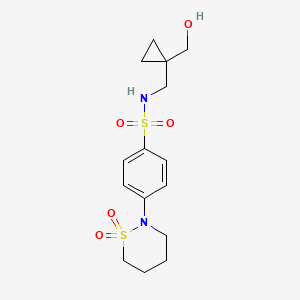
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)
![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)

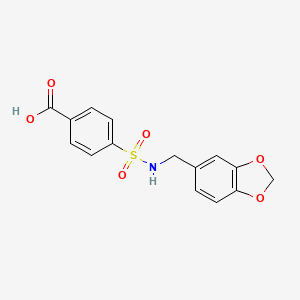
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)
![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2976274.png)
